molecular formula C7H10N2OS B15255487 3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-one

3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-one

Cat. No.: B15255487
M. Wt: 170.23 g/mol
InChI Key: JMMLNPUWZKHKPZ-UHFFFAOYSA-N
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Description

3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-one is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at position 3 and a propan-1-one chain terminated by an amino group. Its molecular formula is C₇H₁₀N₂OS (molecular weight: 172.25) . This compound is of interest in medicinal chemistry and materials science due to its structural versatility.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

3-amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-one

InChI

InChI=1S/C7H10N2OS/c1-5-4-7(11-9-5)6(10)2-3-8/h4H,2-3,8H2,1H3

InChI Key

JMMLNPUWZKHKPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1)C(=O)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-one typically involves the reaction of 3-methyl-1,2-thiazole-5-carboxylic acid with ammonia under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs with Varied Heterocycles

1-(5-(R-Amino)-1,2,4-thiadiazol-3-yl)propan-2-ones
  • Structure : Replaces the thiazole ring with a 1,2,4-thiadiazole core.
  • Reactivity : Acts as a ketomethylenic reagent in Gewald and Dimroth reactions, enabling synthesis of diverse heterocyclic systems .
  • Functional Impact : The thiadiazole’s additional nitrogen atom increases polarity and may alter binding affinity in biological systems compared to thiazole derivatives.
5-Amino-3-(2-aminopropyl)-1,2,4-thiadiazole
  • Structure: Features a thiadiazole ring with a branched aminopropyl substituent.

Functional Group Modifications

3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-ol
  • Structure : Hydroxyl group replaces the ketone in the propan-1-one chain.
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone
  • Structure: Shorter carbon chain (ethanone instead of propanone) and a methyl-substituted thiazole.
  • Properties : Molecular weight 144.22 (C₆H₈N₂OS) . The truncated chain may reduce steric hindrance, facilitating interactions in catalytic or receptor-binding sites.

Derivatives with Alternative Aromatic Systems

2-(Methylamino)-1-(3-methylphenyl)propan-1-one
  • Structure : Replaces the thiazole with a 3-methylphenyl group.
  • Electronic Effects : The phenyl ring introduces stronger π-π stacking interactions, which could enhance binding to aromatic residues in proteins .
3-(4-Chloro-3-methoxy-1,2-thiazol-5-yl)propan-1-one
  • Structure : Incorporates chloro and methoxy substituents on the thiazole.
  • Reactivity : Electron-withdrawing groups (Cl, OCH₃) may modulate electronic density, affecting reaction rates in nucleophilic substitutions .
Pyrazole-3-amine Derivatives
  • Example : N-Phenyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine.
  • The pyrazole core offers a distinct hydrogen-bonding profile compared to thiazoles.
1,2,4-Triazole-5(4H)-thione Derivatives
  • Example: 3-(4-Amino-3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl)-1-phenylpropan-1-one.
  • Structural Insight : Crystallographic studies reveal planar triazole-thione moieties, which could influence stacking interactions in crystal lattices or protein binding .

Physicochemical Data

Compound Molecular Formula Molecular Weight Key Functional Groups Notable Properties
3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-one C₇H₁₀N₂OS 172.25 Thiazole, amino, ketone Moderate solubility in polar solvents
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone C₆H₈N₂OS 144.22 Thiazole, amino, ethanone Higher volatility due to lower MW
3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-ol C₇H₁₂N₂OS 172.25 Thiazole, amino, hydroxyl Enhanced hydrophilicity
2-(Methylamino)-1-(3-methylphenyl)propan-1-one C₁₁H₁₅NO 177.24 Phenyl, methylamino, ketone Lipophilic, suited for CNS targeting

Biological Activity

3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-one is a thiazole-containing compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.

The molecular structure of this compound is characterized by the following properties:

PropertyValue
Molecular Formula C7H10N2OS
Molecular Weight 170.23 g/mol
IUPAC Name This compound
CAS Number 1539117-84-4

Synthesis

The synthesis of this compound typically involves the reaction of various thiazole derivatives with amines under controlled conditions. The process often utilizes methods such as nucleophilic substitution and condensation reactions to form the desired thiazole scaffold.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that compounds containing thiazole rings can exhibit significant antimicrobial activity. The mechanism is believed to involve the inhibition of enzymes critical for microbial growth, which is common among thiazole derivatives .

Anticancer Activity

Recent investigations into similar thiazole derivatives have highlighted their potential as anticancer agents. For instance, compounds with structural similarities have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

A case study evaluating a series of thiazole derivatives found that modifications at the 3-position significantly enhanced cytotoxicity against cancer cells. The results suggested that the presence of the thiazole ring is crucial for biological activity, particularly in disrupting cancer cell proliferation .

The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cell growth and division.
  • Receptor Interaction : It could modulate receptor activities related to apoptosis and inflammation, leading to enhanced therapeutic effects against tumors .
  • Oxidative Stress Induction : Some studies suggest that thiazole derivatives can induce oxidative stress in cancer cells, promoting apoptosis .

Summary of Research Findings

A summary table of key findings from various studies on thiazole derivatives is presented below:

Study ReferenceBiological ActivityKey Findings
AnticancerSignificant cytotoxicity against multiple cancer lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduction in inflammatory markers in vitro

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